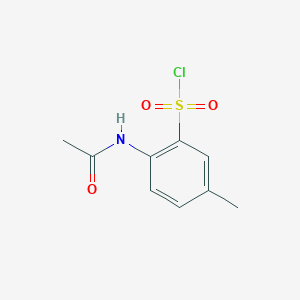

2-(Acetylamino)-5-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Acetylamino)-5-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an acetylamino group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride typically involves the acetylation of 5-methylbenzenesulfonyl chloride. One common method includes the reaction of 5-methylbenzenesulfonyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Acetylamino)-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Acylation: The acetylamino group can participate in acylation reactions, introducing acyl groups into other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.

Acylation: Acylation reactions often require the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and are conducted under anhydrous conditions.

Major Products

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Sulfonic Acid: Resulting from hydrolysis.

Acylated Products: Generated through acylation reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

This compound is primarily used as a reagent in organic synthesis. It serves as an acylating agent, allowing for the introduction of the acetylamino group into various substrates. Its ability to react with amines and alcohols makes it valuable in synthesizing more complex molecules.

Synthetic Pathways

The compound can be synthesized through several routes, typically involving the reaction of 5-methylbenzenesulfonyl chloride with acetylamine. This reaction is often conducted under controlled conditions to ensure high yields and purity.

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that 2-(acetylamino)-5-methylbenzenesulfonyl chloride exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival.

- Case Study Example : In vitro assays demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting its effectiveness as a lead compound for further development .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE). Inhibiting AChE can enhance cholinergic signaling, which is beneficial in treating diseases like Alzheimer's.

- Mechanistic Insights : Studies have shown that it binds to both the catalytic and peripheral sites of AChE, which may lead to improved therapeutic outcomes .

Biochemical Applications

Bioconjugation Techniques

The sulfonyl chloride functional group allows for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems. This application is particularly relevant in designing therapeutics that require specific targeting mechanisms.

| Application | Description |

|---|---|

| Drug Delivery | Conjugation with antibodies or peptides for targeted therapy |

| Diagnostic Tools | Used in assays to detect specific biomolecules |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity makes it suitable for creating various derivatives that serve different industrial purposes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds reveals distinct features:

| Compound Name | Unique Features |

|---|---|

| 4-Methylbenzenesulfonyl chloride | Lacks the acetylamino group; primarily used for sulfonation reactions |

| Acetylaminobenzenesulfonamide | Exhibits different solubility characteristics; used in pharmaceutical formulations |

Mécanisme D'action

The mechanism of action of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Acetylamino)-5-chlorobenzenesulfonyl chloride

- 2-(Acetylamino)-5-nitrobenzenesulfonyl chloride

- 2-(Acetylamino)-5-methoxybenzenesulfonyl chloride

Uniqueness

2-(Acetylamino)-5-methylbenzenesulfonyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and steric properties compared to other similar compounds. This uniqueness can be leveraged in specific synthetic applications where the methyl group provides a distinct advantage in terms of selectivity and reaction outcomes.

Activité Biologique

2-(Acetylamino)-5-methylbenzenesulfonyl chloride, also known as acetylaminobenzenesulfonyl chloride, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₉H₁₁ClN₁O₂S

- Molecular Weight : 232.71 g/mol

The presence of the acetylamino group and the sulfonyl chloride moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, which is crucial in various biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Protein Interactions : It can modify protein structures, potentially altering their function.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar sulfonamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest.

- Promotion of apoptotic pathways.

Study 1: Anticancer Activity in Cell Lines

In a study examining the cytotoxic effects of sulfonamide derivatives on breast and glioblastoma cancer cell lines, compounds similar to this compound showed potent antiproliferative effects at low concentrations (nanomolar range). The morphological changes observed indicated that these compounds could induce apoptosis effectively .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by various sulfonamide derivatives. Compounds structurally similar to this compound exhibited competitive inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Protein modification |

| Sulfanilamide | Antimicrobial | Inhibition of bacterial folate synthesis |

| Benzene sulfonamide | Anticancer | Induction of apoptosis in tumor cells |

Propriétés

IUPAC Name |

2-acetamido-5-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFRGGRPQMFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.